

# Head-to-Head Comparison: FNC-TP Trisodium and Lamivudine Triphosphate in Antiviral Research

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## Compound of Interest

Compound Name: *FNC-TP trisodium*

Cat. No.: *B11935892*

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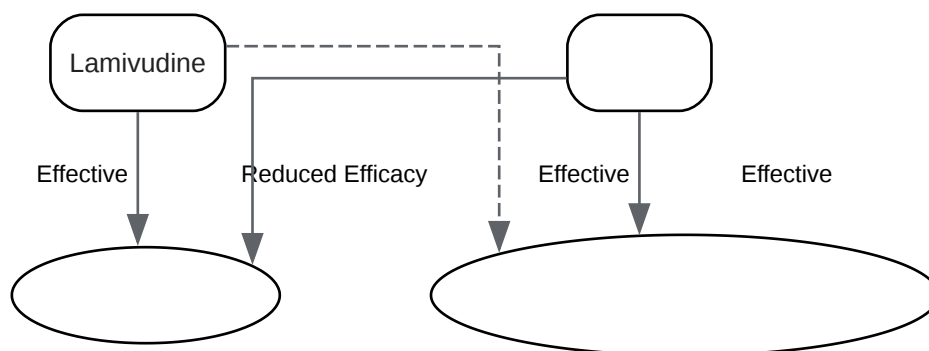
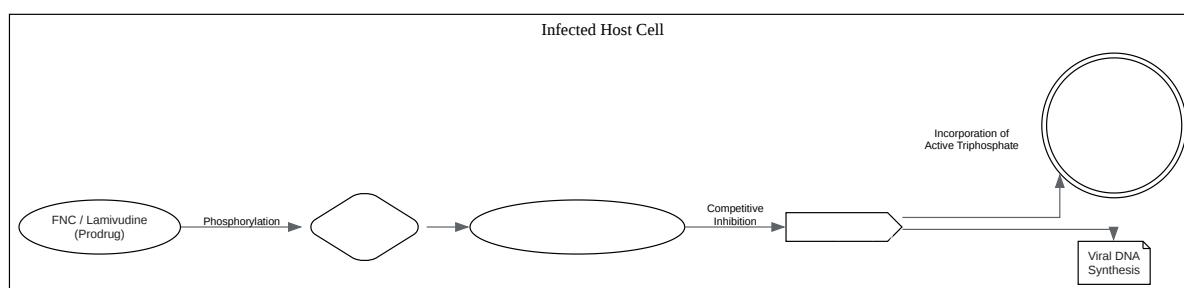
[City, State] – [Date] – In the landscape of antiviral drug development, particularly for chronic Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of therapy. This guide provides a detailed head-to-head comparison of two such agents in their active triphosphate forms: **FNC-TP trisodium** (the active metabolite of FNC, also known as Azvudine) and Lamivudine triphosphate (the active metabolite of Lamivudine). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral potency, resistance profiles, and cytotoxicity based on available experimental data.

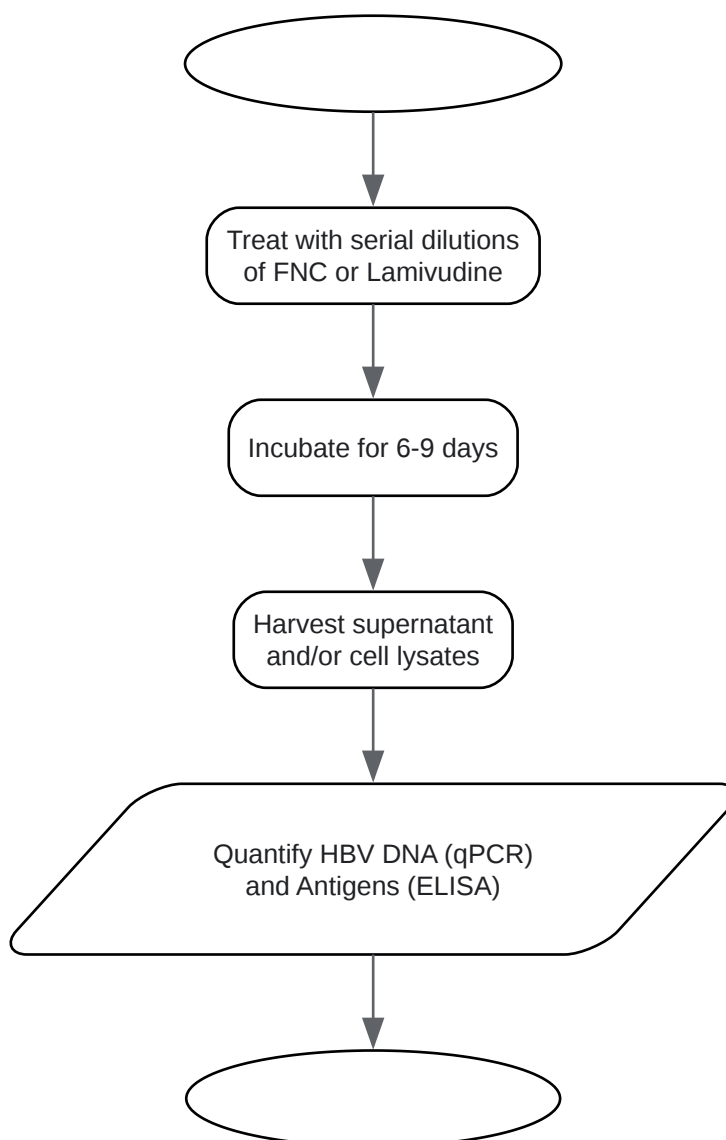
## Executive Summary

Both **FNC-TP trisodium** and Lamivudine triphosphate are potent inhibitors of viral reverse transcriptase. FNC has demonstrated significant efficacy against both wild-type and Lamivudine-resistant strains of HBV. Lamivudine, a well-established antiviral, is widely used for the treatment of HIV and HBV, though its efficacy can be limited by the emergence of drug-resistant mutations. This guide presents the available data to facilitate an objective comparison of their performance characteristics.

## Mechanism of Action

Both FNC-TP and Lamivudine-TP are chain-terminating nucleoside analogues. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the viral reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation and viral replication.





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